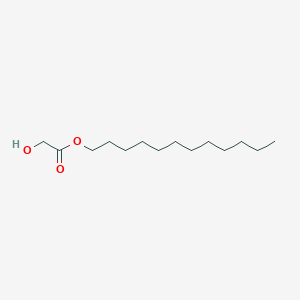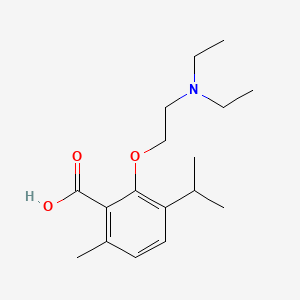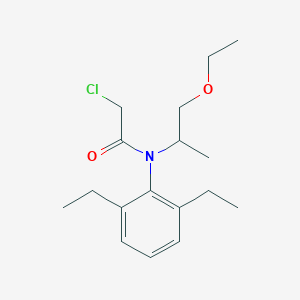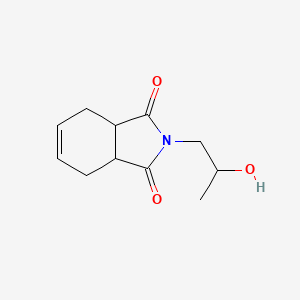
2,2'-Bi-1,3,2-benzodithiaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bi-1,3,2-benzodithiaphosphole: is a heterocyclic compound that contains both sulfur and phosphorus atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1,3,2-benzodithiaphosphole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both sulfur and phosphorus functionalities. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2,2’-Bi-1,3,2-benzodithiaphosphole may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and more efficient catalysts to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Bi-1,3,2-benzodithiaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.
Substitution: Substitution reactions can occur at the phosphorus or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or phosphines.
Applications De Recherche Scientifique
2,2’-Bi-1,3,2-benzodithiaphosphole has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2,2’-Bi-1,3,2-benzodithiaphosphole exerts its effects involves its ability to interact with various molecular targets. The compound can coordinate with metal ions, forming stable complexes that can act as catalysts in chemical reactions. Additionally, its sulfur and phosphorus atoms can participate in redox reactions, making it a versatile compound in various chemical processes.
Comparaison Avec Des Composés Similaires
2,2’-Bi-1,3,2-benzodioxaborole: This compound contains boron instead of phosphorus and has similar structural features.
2,2’-Bi-1,3,4-oxadiazole: This compound contains nitrogen and oxygen atoms and is known for its energetic properties.
Uniqueness: 2,2’-Bi-1,3,2-benzodithiaphosphole is unique due to the presence of both sulfur and phosphorus atoms, which impart distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
52199-88-9 |
|---|---|
Formule moléculaire |
C12H8P2S4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-(1,3,2-benzodithiaphosphol-2-yl)-1,3,2-benzodithiaphosphole |
InChI |
InChI=1S/C12H8P2S4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H |
Clé InChI |
GVHXXSAFACPUPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)SP(S2)P3SC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



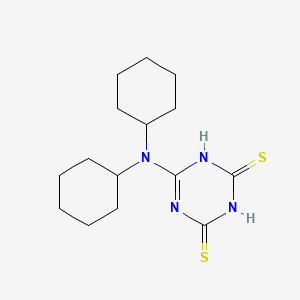

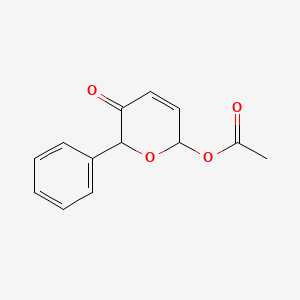

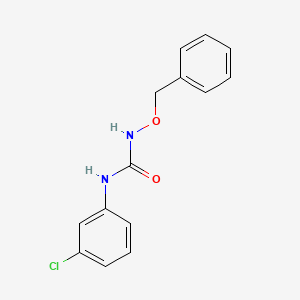
![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)

